2,6-Dichloro-D-Phenylalanine
Overview
Description
2,6-Dichloro-D-Phenylalanine is an organic compound characterized by the presence of two chlorine atoms attached to the phenylalanine structure. It is a white to off-white crystalline solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-D-Phenylalanine typically involves the acylation of phenylamine with chloroacetyl chloride in a toluene solvent, followed by esterification and rearrangement reactions. The process includes the use of sodium or potassium carbonate and a quaternary ammonium salt type phase transfer catalyst . This method is efficient, offering high yield and low environmental impact.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 2,6-dichloro-1,4-benzoquinone.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine and other halogens.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide are often employed.
Major Products: The major products formed from these reactions include various chlorinated derivatives and quinones .
Scientific Research Applications
2,6-Dichloro-D-Phenylalanine is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-D-Phenylalanine involves its interaction with specific molecular targets and pathways. It functions as an electron acceptor in biological systems, particularly in photosynthesis studies . The compound’s unique structure allows it to participate in various redox reactions, influencing the electron transport chain and other biochemical pathways .
Comparison with Similar Compounds
2,6-Dichlorodiphenylamine: Another chlorinated derivative with similar chemical properties.
D-Phenylalanine: A non-chlorinated analog used in pharmaceutical applications.
Uniqueness: 2,6-Dichloro-D-Phenylalanine stands out due to its dual chlorine substitution, which imparts unique reactivity and stability compared to its analogs. This makes it particularly valuable in research and industrial applications where specific chemical properties are required.
Properties
IUPAC Name |
(2R)-2-amino-3-(2,6-dichlorophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFYNRYRKMEIIJ-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C[C@H](C(=O)O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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